(R,R)-tramadol(1+), a prominent analgesic compound, is a stereoisomer of tramadol, which is widely used for pain management. Tramadol is classified as a centrally acting analgesic and is known for its dual mechanism of action, which involves both opioid and non-opioid pathways. This compound is particularly notable for its efficacy in treating moderate to moderately severe pain, making it a valuable option in clinical settings.
Tramadol was first synthesized in the late 1960s by the German pharmaceutical company Grünenthal GmbH. The compound has since gained approval in various countries for medical use due to its effectiveness and relatively lower potential for addiction compared to traditional opioids.
(R,R)-tramadol(1+) belongs to the class of synthetic opioids and is categorized under the chemical group of phenolic compounds. It is specifically classified as a racemic mixture, with (R,R) indicating the configuration of its chiral centers.
The synthesis of (R,R)-tramadol(1+) can be achieved through several methods, with notable processes including:
These synthesis methods often require careful control of reaction conditions, including temperature, pH, and solvent choice to maximize yield and purity. For instance, maintaining a pH between 7.5 and 8.5 during certain synthesis steps has been shown to improve the yield of pure (R,R)-tramadol monohydrate .
The molecular structure of (R,R)-tramadol(1+) can be represented as follows:
The structure consists of a cyclohexanol ring substituted with a methoxyphenyl group and a dimethylamino group, contributing to its analgesic properties.
Spectroscopic techniques such as Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and High-Performance Liquid Chromatography (HPLC) are employed to analyze and confirm the molecular structure and purity of (R,R)-tramadol(1+) .
(R,R)-tramadol(1+) undergoes several chemical reactions that can alter its structure or lead to degradation products:
The reaction conditions, such as temperature and concentration of reagents, significantly influence the outcome of these reactions. For instance, reactions conducted at higher temperatures tend to produce more side products due to increased kinetic energy.
(R,R)-tramadol(1+) exerts its analgesic effects through multiple mechanisms:
Studies have indicated that the dual action mechanism allows tramadol to provide effective pain relief while potentially reducing the risk of addiction associated with traditional opioids .
Relevant analytical data includes HPLC profiles confirming purity levels exceeding 99% under optimized synthesis conditions .
(R,R)-tramadol(1+) is primarily used in clinical settings for:
Additionally, ongoing research investigates its potential applications in treating other conditions due to its unique pharmacological profile.
(R,R)-Tramadol(1+) is the protonated form of the (R,R)-tramadol enantiomer, featuring a cationic tertiary amine. Its molecular formula is C₁₆H₂₆NO₂⁺ (molecular weight: 264.38 g/mol for the free base; 299.84 g/mol for the hydrochloride salt [7]). The structure comprises a cyclohexanol ring with a 3-methoxyphenyl group at position 1 and a dimethylaminomethyl group at position 2. Both chiral centers (C1 and C2) exhibit R-configuration, rendering this enantiomer distinct from (S,S)-, (R,S)-, and (S,R)-diastereomers [8] [10].
The stereochemistry critically dictates its pharmacological profile. The (R,R)-configuration enables optimal spatial orientation for binding μ-opioid receptors, with a 10-fold higher analgesic potency than the (S,S)-enantiomer [8] [10]. The chair conformation of the cyclohexanol ring positions the 3-methoxyphenyl and dimethylamino groups equatorially, minimizing steric strain and enhancing receptor complementarity [9].
Table 1: Structural Descriptors of (R,R)-Tramadol(1+)
Property | Value/Descriptor |
---|---|
IUPAC Name | (1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ium |
CAS Number | 148229-78-1 (hydrochloride) [7] |
ChEBI ID | CHEBI:75725 [8] |
Chiral Centers | C1 (R), C2 (R) |
Key Functional Groups | Tertiary ammonium, methoxyether, cyclohexanol |
The physicochemical behavior of (R,R)-tramadol(1+) is governed by its ionizable amine and polar substituents:
Table 2: Physicochemical Properties
Parameter | Value | Conditions |
---|---|---|
Melting Point | 172–174°C (hydrochloride) [7] | — |
logP (free base) | 1.35 [5] | Octanol/water partition coefficient |
Water Solubility | >100 mg/mL (HCl salt) [7] | 25°C |
pKa | 9.41 [4] | Protonated tertiary amine |
(R,R)-Tramadol(1+) is characterized using complementary spectroscopic techniques:
¹³C-NMR: Distinct peaks at δ 158.2 (aromatic C–O), δ 55.1 (–OCH₃), δ 52.3 (C1), δ 45.8 (N–CH₂), and δ 42.5 (N(CH₃)₂) [2].
Mass Spectrometry:
MS/MS Fragmentation: Characteristic ions include m/z 58.0660 (methylaziridinium ion, [C₃H₈N]⁺), m/z 246.1851 ([M–H₂O]⁺), and m/z 145.0648 (protonated 3-methoxyaniline) [2].
IR Spectroscopy:Bands at 3400 cm⁻¹ (O–H stretch), 2820 cm⁻¹ (C–H, N⁺–CH₃), 1600 cm⁻¹ (aromatic C=C), and 1240 cm⁻¹ (C–O ether) [7].
(R,R)-Tramadol(1+) exhibits distinct pharmacological and metabolic profiles compared to other stereoisomers:
Pharmacological Activity:The (R,R)-enantiomer shows 10-fold higher affinity for μ-opioid receptors (Ki = 42 nM) than (S,S)-tramadol (Ki = 420 nM) [8] [10]. It primarily mediates analgesia via opioid pathways, whereas (S,S)-tramadol inhibits serotonin/norepinephrine reuptake (SNRI activity) [9].
Metabolism:CYP2D6 preferentially O-demethylates (R,R)-tramadol to (R,R)-O-desmethyltramadol (M1), the active μ-agonist [3] [6]. Conversely, CYP2B6/CYP3A4 catalyze N-demethylation of (S,S)-tramadol to inactive metabolites. Genetic polymorphisms (e.g., CYP2D6 ultra-rapid metabolizers) amplify this divergence, elevating (R,R)-M1 levels and toxicity risks [3] [6].
Physicochemical Differences:While all enantiomers share identical molecular weights, their crystal packing (HCl salt) and chiral chromatography retention times differ. The (R,R)-enantiomer elutes earlier than (S,S)-tramadol on chiral columns (e.g., α₁-acid glycoprotein phase) due to weaker hydrophobic interactions [3].
Table 3: Enantiomer Comparison
Property | (R,R)-Tramadol(1+) | (S,S)-Tramadol |
---|---|---|
μ-Opioid Affinity | High (Ki = 42 nM) [10] | Low (Ki = 420 nM) |
Primary Metabolism | CYP2D6 → (R,R)-M1 [3] | CYP3A4 → N-desmethyl metabolites |
Key Pharmacological Action | μ-Opioid agonism | Serotonin/Norepinephrine reuptake inhibition |
Chiral HPLC Retention | 8.2 min [3] | 12.6 min |
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1
CAS No.: